N-[2-(benzenesulfonyl)phenyl]formamide
Description
N-[2-(Benzenesulfonyl)phenyl]formamide is a sulfonamide-containing formamide derivative characterized by a benzenesulfonyl (-SO₂C₆H₅) group at the 2-position of a phenyl ring, with a formamide (-NHCHO) functional group attached to the nitrogen. Its molecular formula is C₁₃H₁₁NO₃S, and its structure features a planar aromatic system stabilized by intramolecular hydrogen bonding and π-stacking interactions.
The synthesis of such compounds typically involves sulfonylation of aniline precursors or coupling reactions with sulfonyl chlorides. For example, describes the use of formamide derivatives in synthesizing pyrrolo[2,3-d]pyrimidines, suggesting analogous pathways for introducing sulfonamide groups .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-14-12-8-4-5-9-13(12)18(16,17)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWHOHZJCCYXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzenesulfonyl)phenyl]formamide typically involves the reaction of 2-aminobenzenesulfonamide with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Aminobenzenesulfonamide+Formic Acid→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, under conditions like heating or using catalysts.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Benzenesulfonyl)phenyl]formamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonyl group.
Mechanism of Action
The mechanism of action of N-[2-(Benzenesulfonyl)phenyl]formamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[2-(benzenesulfonyl)phenyl]formamide with key analogs, emphasizing structural variations, physicochemical properties, and bioactivity (where available):
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -SO₂, -NO₂): The benzenesulfonyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
- Bulkier Groups (e.g., Benzyl) : The benzyl substituent in ’s analog increases lipophilicity (LogP = 3), favoring membrane permeability but reducing aqueous solubility .
Hydrogen Bonding and Crystal Packing
N-(2-(N-Methylsulfamoyl)phenyl)formamide () forms infinite 1D chains via N–H···O and C–H···O interactions, with additional stabilization from oxygen-π stacking.
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